molecular formula C10H11NS B132025 1,7-Dimethylindoline-2-thione CAS No. 156136-68-4

1,7-Dimethylindoline-2-thione

Cat. No. B132025
M. Wt: 177.27 g/mol
InChI Key: XLMJIVRCRGDYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethylindoline-2-thione is a heterocyclic compound that is widely used in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms.

Mechanism Of Action

The mechanism of action of 1,7-Dimethylindoline-2-thione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

1,7-Dimethylindoline-2-thione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,7-Dimethylindoline-2-thione in lab experiments is its unique chemical structure and properties. It is a versatile compound that can be used in a wide range of experiments and studies. However, one of the main limitations of using 1,7-Dimethylindoline-2-thione is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.

Future Directions

There are many future directions for the study of 1,7-Dimethylindoline-2-thione. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in various scientific applications.
Conclusion:
1,7-Dimethylindoline-2-thione is a versatile and important compound in scientific research. Its unique chemical structure and properties make it an important tool for studying various biological processes and mechanisms. While there are some limitations to its use, the potential benefits of using this compound in lab experiments and scientific research are significant. As further research is conducted, it is likely that new applications and uses for 1,7-Dimethylindoline-2-thione will be discovered.

Synthesis Methods

1,7-Dimethylindoline-2-thione can be synthesized using a variety of methods. One commonly used method is the reaction of 1,7-dimethylindole with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,7-Dimethylindoline-2-thione as the main product. Other methods include the reaction of 1,7-dimethylindole with thiourea and the reaction of 1,7-dimethylindole with phosphorus pentasulfide.

Scientific Research Applications

1,7-Dimethylindoline-2-thione has a wide range of scientific research applications. It is commonly used in the study of various biological processes and mechanisms, including enzyme inhibition, protein binding, and DNA damage. It is also used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

156136-68-4

Product Name

1,7-Dimethylindoline-2-thione

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1,7-dimethyl-3H-indole-2-thione

InChI

InChI=1S/C10H11NS/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3

InChI Key

XLMJIVRCRGDYHT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CC(=S)N2C

Canonical SMILES

CC1=C2C(=CC=C1)CC(=S)N2C

synonyms

2H-Indole-2-thione, 1,3-dihydro-1,7-dimethyl-

Origin of Product

United States

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